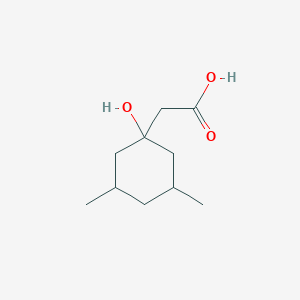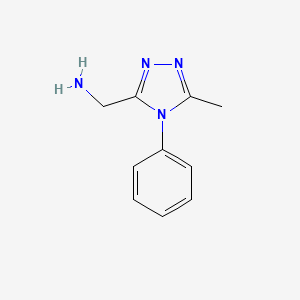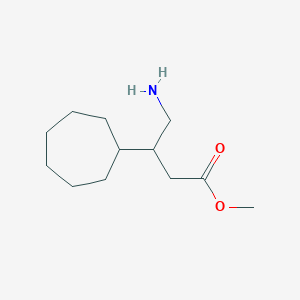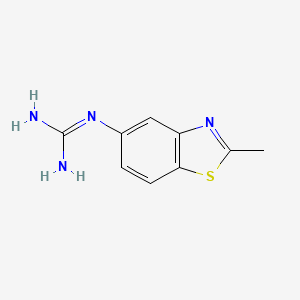
Fmoc-L-2-aminomethyl-Phe(Boc)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-2-aminomethyl-Phe(Boc) is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptide chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-aminomethyl-Phe(Boc) typically involves the protection of the amino and carboxyl groups of phenylalanine. The Fmoc group is introduced to protect the amino group, while the Boc group protects the side chain amine. The synthesis can be carried out using standard peptide synthesis protocols, which include steps such as coupling, deprotection, and purification .
Industrial Production Methods
Industrial production of Fmoc-L-2-aminomethyl-Phe(Boc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-2-aminomethyl-Phe(Boc) undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of functional groups under certain conditions
Common Reagents and Conditions
Deprotection: Fmoc group is typically removed using piperidine in a polar solvent like dimethylformamide (DMF). .
Coupling: Common reagents include carbodiimides (e.g., DCC, EDC) and coupling additives like HOBt or HOAt
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-L-2-aminomethyl-Phe(Boc) is used in the synthesis of complex peptides and proteins. It allows for the precise assembly of peptide chains, which are essential for studying protein structure and function .
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors. These tools help in studying biological pathways and identifying potential therapeutic targets .
Medicine
In medicine, peptides synthesized using Fmoc-L-2-aminomethyl-Phe(Boc) are used in drug development. These peptides can act as drugs themselves or as components of drug delivery systems .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology and materials science .
Mecanismo De Acción
The mechanism of action of Fmoc-L-2-aminomethyl-Phe(Boc) involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain amine groups, respectively, during the synthesis process. This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-L-3-aminomethyl-Phe(Boc)
- Fmoc-L-4-aminomethyl-Phe(Boc)
- Fmoc-L-2-methyl-Phe(Boc)
Uniqueness
Fmoc-L-2-aminomethyl-Phe(Boc) is unique due to its specific protecting groups and the position of the aminomethyl group on the phenylalanine backbone. This uniqueness allows for the synthesis of peptides with specific sequences and properties, making it a valuable tool in peptide chemistry.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANGKBPWIFXZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)

![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)






